molecular formula C5H10ClNO B077628 2-chloro-N-propylacetamide CAS No. 13916-39-7

2-chloro-N-propylacetamide

Cat. No.: B077628
CAS No.: 13916-39-7
M. Wt: 135.59 g/mol
InChI Key: SHWUYQDIJUWTPM-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-N-propylacetamide has several applications in scientific research:

Safety and Hazards

2-chloro-N-propylacetamide is classified as an irritant and is harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, medical help should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-propylacetamide can be achieved through the reaction of propylamine with chloroacetyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

CH3CH2CH2NH2+ClCH2COClCH3CH2CH2NHCOCH2Cl+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} CH3​CH2​CH2​NH2​+ClCH2​COCl→CH3​CH2​CH2​NHCOCH2​Cl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-propylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

    Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, reaction with sodium azide yields 2-azido-N-propylacetamide.

    Hydrolysis: The major products are propylamine and chloroacetic acid.

    Reduction: The major product is N-propylacetamide.

Mechanism of Action

The mechanism of action of 2-chloro-N-propylacetamide involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo hydrolysis and reduction, leading to the formation of different products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylacetamide
  • 2-Chloro-N-ethylacetamide
  • 2-Chloro-N-butylacetamide

Comparison

2-Chloro-N-propylacetamide is unique due to its specific alkyl chain length, which influences its reactivity and solubility properties. Compared to 2-chloro-N-methylacetamide and 2-chloro-N-ethylacetamide, the propyl group provides a balance between hydrophobicity and reactivity, making it suitable for a wider range of applications. The longer alkyl chain in 2-chloro-N-butylacetamide may result in different solubility and reactivity characteristics .

Properties

IUPAC Name

2-chloro-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWUYQDIJUWTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278573
Record name 2-chloro-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13916-39-7
Record name 13916-39-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-propylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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